tert-Butyl (2-phenoxyethyl)carbamate
Overview
Description
tert-Butyl (2-phenoxyethyl)carbamate: is a chemical compound with the molecular formula C13H19NO3. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (2-phenoxyethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with 2-phenoxyethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-phenoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Trifluoroacetic acid is commonly used to remove the tert-butyl group under mild acidic conditions.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide can be used for basic hydrolysis.
Major Products Formed:
Hydrolysis Products: The major products of hydrolysis are 2-phenoxyethylamine and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl (2-phenoxyethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective protection and deprotection, facilitating the synthesis of complex molecules such as peptides .
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, enabling the study of specific biochemical pathways and interactions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl (2-phenoxyethyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the protected amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, known for its stability and ease of removal.
Carboxybenzyl (CBz) carbamate: Used for protecting amines, can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines, can be removed with an amine base.
Uniqueness: tert-Butyl (2-phenoxyethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its phenoxyethyl group offers additional steric hindrance, making it more selective in certain reactions compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-(2-phenoxyethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRSZMNSNWYMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734658 | |
Record name | tert-Butyl (2-phenoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921596-28-3 | |
Record name | tert-Butyl (2-phenoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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